Product packaging for 4-Benzyl-4-methyloxazolidine-2,5-dione(Cat. No.:)

4-Benzyl-4-methyloxazolidine-2,5-dione

Cat. No.: B13103265
M. Wt: 205.21 g/mol
InChI Key: SKNAWTMRQLENPV-UHFFFAOYSA-N
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Description

Overview of Oxazolidine-2,5-dione (B1294343) Derivatives and Their Significance in Chemical Synthesis

Oxazolidine-2,5-dione derivatives, or NCAs, are highly valued in chemical synthesis for their role as activated amino acid monomers. Their primary significance lies in their ability to undergo ring-opening polymerization (ROP) to form polypeptides, with carbon dioxide as the only byproduct. wikipedia.org This clean and efficient method allows for the production of high molecular weight polypeptides with controlled sequences, which are utilized in a variety of applications, including drug delivery systems, tissue engineering, and the development of novel biomaterials. pmcisochem.fr The high reactivity of the anhydride (B1165640) functionality within the oxazolidine-2,5-dione ring makes these compounds susceptible to nucleophilic attack, which drives the polymerization process. pmcisochem.fr

Structural Classification of 4,4-Disubstituted Oxazolidine-2,5-diones within Heterocyclic Chemistry

From a structural standpoint, 4-benzyl-4-methyloxazolidine-2,5-dione is classified as a heterocyclic compound. Specifically, it is a five-membered ring containing two different heteroatoms (nitrogen and oxygen). wikipedia.org The defining feature of this particular subclass of oxazolidine-2,5-diones is the presence of two substituents at the 4-position of the ring, in this case, a benzyl (B1604629) group and a methyl group. This 4,4-disubstitution pattern introduces a quaternary carbon center, which imparts significant steric hindrance around the stereocenter of the parent amino acid. This structural feature has profound implications for the synthesis of the molecule and the properties of the resulting polymers.

Research Context and Specificity of the this compound Scaffold

The research interest in this compound stems from the unique properties conferred by its 4,4-disubstituted scaffold. The presence of two bulky substituents at the alpha-carbon of the corresponding amino acid, α-benzyl-α-methylglycine, restricts the conformational flexibility of the resulting polypeptide chain. This can lead to the formation of stable secondary structures, such as helices, and can enhance the resistance of the polypeptide to enzymatic degradation. The specific combination of a benzyl and a methyl group allows for the introduction of both aromatic and aliphatic character into the polymer backbone, potentially influencing its solubility, thermal stability, and interaction with other molecules.

While specific research on this compound is not extensively documented in publicly available literature, its chemistry can be inferred from studies on other 4,4-disubstituted oxazolidine-2,5-diones. The synthesis of such sterically hindered NCAs presents notable challenges, often requiring modified synthetic protocols to achieve good yields and purity. nih.govresearchgate.net

Below is an illustrative data table showing the hypothetical effect of varying substituents at the 4-position on the yield of oxazolidine-2,5-dione synthesis, based on general principles of steric hindrance.

R1R2Precursor Amino AcidHypothetical Yield (%)
HHGlycine (B1666218)95
CH₃HAlanine90
CH₂PhHPhenylalanine85
CH₃CH₃α-Aminoisobutyric acid75
CH₂PhCH₃α-Benzyl-α-methylglycine70

This table illustrates that as the steric bulk of the substituents at the α-carbon increases, the efficiency of the cyclization reaction to form the oxazolidine-2,5-dione ring tends to decrease.

Historical Development of Oxazolidine-2,5-dione Chemistry Relevant to 4,4-Disubstitution

The history of oxazolidine-2,5-diones dates back to the early 20th century with the pioneering work of Hermann Leuchs. wikipedia.orgfrontiersin.org The "Leuchs method," first reported in 1906, involved the heating of N-alkoxycarbonyl amino acid chlorides under vacuum to induce cyclization and form the corresponding N-carboxyanhydride. wikipedia.orgfrontiersin.org However, this method often required high temperatures that could lead to decomposition, particularly for more sensitive amino acids.

A significant advancement came in the 1950s with the development of the "Fuchs-Farthing method," which involves the direct phosgenation of unprotected amino acids. mdpi.comnih.gov This method, and its subsequent modifications using safer phosgene (B1210022) equivalents like diphosgene and triphosgene (B27547), became the most widely used approach for NCA synthesis due to its generally higher yields and milder reaction conditions. mdpi.com

The synthesis of NCAs from α,α-disubstituted amino acids, the precursors to 4,4-disubstituted oxazolidine-2,5-diones, has historically been challenging. The steric hindrance posed by the two substituents at the α-carbon can significantly slow down the rate of the cyclization reaction and can promote side reactions. nih.govnih.gov Over the years, various modifications to the standard synthetic procedures have been developed to address these challenges, including the use of specific solvents, optimized reaction temperatures, and alternative phosgenating agents. These developments have been crucial for expanding the range of accessible 4,4-disubstituted oxazolidine-2,5-diones for use in materials science and medicinal chemistry.

The table below summarizes some key research findings related to the polymerization of 4,4-disubstituted oxazolidine-2,5-diones, highlighting the influence of the substituents on the resulting polypeptide properties. This data is representative of the general trends observed for this class of compounds.

4,4-SubstituentsPolymerization InitiatorResulting PolypeptideKey Property
DimethylPrimary AminePoly(α-aminoisobutyric acid)Forms stable 3₁₀-helical structures
DiethylOrganometallic CatalystPoly(α,α-diethylglycine)Increased solubility in organic solvents
Benzyl, MethylHypothetical: Primary AminePoly(α-benzyl-α-methylglycine)Expected high thermal stability and helical propensity

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11NO3 B13103265 4-Benzyl-4-methyloxazolidine-2,5-dione

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

4-benzyl-4-methyl-1,3-oxazolidine-2,5-dione

InChI

InChI=1S/C11H11NO3/c1-11(9(13)15-10(14)12-11)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,12,14)

InChI Key

SKNAWTMRQLENPV-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)OC(=O)N1)CC2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for 4 Benzyl 4 Methyloxazolidine 2,5 Dione and Analogous Structures

General Synthetic Routes to Oxazolidine-2,5-diones

The preparation of oxazolidine-2,5-diones, or NCAs, has been a subject of extensive research, leading to the development of several key synthetic strategies. These methods primarily focus on the cyclization of α-amino acids or their derivatives.

Classical Approaches: Leuchs and Fuchs-Farthing Methods and Their Adaptations

The foundational methods for the synthesis of oxazolidine-2,5-diones were established by Leuchs and Fuchs-Farthing.

The Leuchs method , first reported in the early 20th century, involves the cyclization of N-alkoxycarbonyl or N-aryloxycarbonyl amino acid halides. mdpi.comnih.govfrontiersin.org In this two-step process, the amino acid is first protected at the nitrogen atom with a group such as ethoxycarbonyl or benzyloxycarbonyl. This is followed by conversion of the carboxylic acid moiety to an acid halide, typically an acid chloride, using a halogenating agent like thionyl chloride or phosphorus pentachloride. Subsequent heating of the N-protected amino acid halide induces intramolecular cyclization with the elimination of an alkyl or aryl halide to yield the desired oxazolidine-2,5-dione (B1294343). mdpi.comnih.govfrontiersin.org

The Fuchs-Farthing method , developed later, provides a more direct route by reacting a free α-amino acid with phosgene (B1210022) (COCl₂) or its derivatives. mdpi.comfrontiersin.orgtitech.ac.jp This reaction is typically carried out in an inert solvent. The mechanism is believed to involve the initial formation of an N-chloroformyl amino acid, which then undergoes intramolecular cyclization to the oxazolidine-2,5-dione with the liberation of hydrogen chloride. nih.gov This method is often preferred for its directness and applicability to a wide range of amino acids.

Phosgene and Phosgene-Substitute Mediated Cyclization Reactions

The use of phosgene, while effective, poses significant safety hazards due to its high toxicity. This has led to the widespread adoption of safer phosgene substitutes.

Phosgene (COCl₂) remains a highly efficient reagent for the synthesis of oxazolidine-2,5-diones via the Fuchs-Farthing method. nih.govtitech.ac.jp The reaction is generally applicable to a broad spectrum of α-amino acids.

Diphosgene (trichloromethyl chloroformate) and triphosgene (B27547) (bis(trichloromethyl) carbonate) are solid and liquid phosgene equivalents, respectively, that are safer to handle. nih.govresearchgate.net Triphosgene, in particular, is a stable crystalline solid that can be used as a direct replacement for phosgene. In the presence of a nucleophile or upon heating, it decomposes to generate three equivalents of phosgene in situ. nih.gov This allows for the controlled release of the reactive species, enhancing the safety and practicality of the procedure, especially on a laboratory scale. The reaction of an amino acid with triphosgene, typically in the presence of a base to neutralize the generated HCl, proceeds smoothly to afford the corresponding oxazolidine-2,5-dione. nih.govresearchgate.net

Synthesis of 4,4-Disubstituted Oxazolidine-2,5-diones: Specific Challenges and Strategies

The synthesis of 4,4-disubstituted oxazolidine-2,5-diones, such as 4-benzyl-4-methyloxazolidine-2,5-dione, introduces specific challenges primarily due to the presence of a quaternary carbon atom at the 4-position.

Routes Involving α,α-Disubstituted Amino Acid Precursors

The synthesis of the target oxazolidine-2,5-dione necessitates the prior synthesis of the corresponding α,α-disubstituted amino acid, in this case, 2-amino-2-methyl-3-phenylpropanoic acid. Various methods exist for the preparation of such sterically hindered amino acids. A common approach involves the alkylation of a glycine (B1666218) enolate equivalent or other suitable precursors where the α-carbon can be sequentially functionalized with two different substituents.

Cyclization Reactions Leading to Quaternary Carbon Centers at Position 4

The formation of the oxazolidine-2,5-dione ring from an α,α-disubstituted amino acid can be achieved using the aforementioned methods, such as the Fuchs-Farthing reaction with phosgene or its substitutes. The general reaction scheme is as follows:

R¹, R² = Alkyl, Aryl, etc.
X = Cl
Figure 1: General synthesis of 4,4-disubstituted oxazolidine-2,5-diones from α,α-disubstituted amino acids using a phosgene equivalent.

Influence of Steric and Electronic Factors on Reaction Yields and Purity

The successful synthesis of 4,4-disubstituted oxazolidine-2,5-diones is heavily influenced by both steric and electronic factors.

Steric Hindrance: The presence of two substituents at the α-carbon, as in the case of the benzyl (B1604629) and methyl groups in this compound, creates significant steric congestion around the reactive centers (the amino and carboxyl groups). This steric hindrance can impede the approach of the cyclizing agent (e.g., phosgene) and hinder the intramolecular ring-closing step. nih.gov Consequently, harsher reaction conditions, such as higher temperatures or longer reaction times, may be required to achieve reasonable yields. However, these conditions can also lead to side reactions and decomposition of the product. The steric bulk of the substituents plays a crucial role; larger groups will generally lead to lower reaction rates and yields.

Electronic Effects: The electronic nature of the substituents at the α-carbon can also influence the reactivity of the amino acid precursor. Electron-withdrawing groups can decrease the nucleophilicity of the amino group, potentially slowing down the initial reaction with the phosgene equivalent. Conversely, electron-donating groups can enhance the nucleophilicity of the amino group, facilitating the reaction. In the case of this compound, the benzyl group is generally considered to be weakly electron-donating through inductive effects, while the methyl group is also electron-donating. These electronic effects are generally less pronounced than the steric effects in this class of reactions.

The interplay of these steric and electronic factors necessitates careful optimization of reaction conditions to maximize the yield and purity of the desired 4,4-disubstituted oxazolidine-2,5-dione.

Precursor Amino Acid (R¹, R²)Cyclizing AgentTypical Reaction ConditionsYield (%)Purity Considerations
α-Aminoisobutyric acid (Me, Me)PhosgeneTHF, 50°C, 3hHighGenerally good, requires removal of HCl
1-Aminocyclohexanecarboxylic acidTriphosgeneDioxane, reflux, 4hModerate to HighByproducts from triphosgene decomposition
2-Amino-2-phenylpropanoic acid (Me, Ph)DiphosgeneEthyl acetate (B1210297), 60°C, 5hModeratePotential for side reactions due to steric hindrance
2-Amino-2-methyl-3-phenylpropanoic acid (Me, Benzyl)TriphosgeneTHF, reflux, 6-8hModerateIncreased reaction time needed due to steric bulk

This table presents generalized data based on the synthesis of analogous compounds and is for illustrative purposes.

Catalyst Systems in Oxazolidine-2,5-dione Synthesis

The synthesis of this compound, an α-amino acid N-carboxyanhydride (NCA), relies on intramolecular cyclization reactions where catalyst systems play a pivotal role in activating substrates and ensuring high yields and purity. These systems range from traditional acid scavengers to modern, highly efficient phosgene-free reagents.

In the synthesis of oxazolidine-2,5-diones (NCAs), the term "catalyst" can be nuanced. While the primary cyclization is often driven by a powerful dehydrating or activating agent (like phosgene derivatives or phosphonic anhydrides), bases are crucial ancillary reagents that facilitate the reaction. Their primary role is not to directly catalyze the ring-formation but to control the reaction environment and prevent side reactions.

The most common cyclization methods, such as the Fuchs-Farthing reaction using phosgene or its safer equivalent, triphosgene, generate hydrogen chloride (HCl) as a byproduct. rsc.org If not neutralized, this strong acid can cause degradation of the acid-sensitive NCA product or catalyze unwanted polymerization. tandfonline.com Bulky, non-nucleophilic tertiary amines are frequently employed as acid scavengers to neutralize the generated HCl. rsc.org

In some modern synthetic approaches, particularly those aiming to be phosgene-free, bases play a more direct role in the activation pathway. For instance, in a method utilizing carbon dioxide and n-propylphosphonic anhydride (B1165640) (T3P), a bulky amine base like diisopropylethylamine (DIPEA) was found to be critical for promoting the initial formation of a carbamate (B1207046) intermediate from the starting amino acid and CO2, which then cyclizes to the NCA. rsc.org Stronger amine bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have also been used effectively in these systems. rsc.org In these cases, the base facilitates the key bond-forming steps that precede the final ring-closing.

Base TypeSpecific ExampleRole in CyclizationImpact on Synthesis
Tertiary Amines Diisopropylethylamine (DIPEA)Promotes carbamate formation; HCl scavengerEssential for efficiency in T3P/CO2 methods; Prevents product degradation. rsc.org
Guanidines 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)Strong, non-nucleophilic base for carbamate formationEnables reactions under lower CO2 pressure; promotes high yield. rsc.org
Pyridine Derivatives 4-(Dimethylamino)pyridine (DMAP)Co-activator with coupling reagentsCan enhance reaction rates by forming highly reactive intermediates. rsc.org

Concerns over the high toxicity of phosgene have driven significant research into developing safer and more efficient catalytic methods for NCA synthesis. These emerging techniques avoid halogenated reagents and often operate under milder conditions, producing cleaner products with easier workups.

A prominent phosgene-free method involves the use of n-propylphosphonic anhydride (T3P®) as a powerful and environmentally benign dehydrating agent. rsc.orgbohrium.com T3P® effectively activates the carboxylic acid group of an N-protected amino acid, facilitating intramolecular cyclization. bohrium.comcore.ac.uk One innovative strategy combines T3P® with carbon dioxide (CO2) as the carbonyl source to directly convert free amino acids into NCAs. rsc.orgresearchgate.net This method is advantageous as it starts from readily available materials and generates water-soluble byproducts that are easily removed during purification. rsc.org

Another approach utilizes diphenyl carbonate in conjunction with the activation of the amino acid as an imidazolium (B1220033) salt. scite.ai This process first forms a urethane (B1682113) derivative, which is then activated by a carboxylic acid to induce selective cyclization into the NCA, completely avoiding phosgene. scite.ai These modern methods represent a significant advancement in the synthesis of oxazolidine-2,5-diones, offering enhanced safety, efficiency, and sustainability.

MethodReagent/Catalyst SystemKey AdvantagesTypical Purity/Yield
Traditional Phosgenation Phosgene (COCl2) or TriphosgeneWell-established, high reactivityVariable, requires extensive purification
T3P® / CO2 Method n-Propylphosphonic anhydride (T3P®), DIPEA, CO2Phosgene-free, uses abundant CO2, water-soluble byproducts>95% purity with simple workup. rsc.orgresearchgate.net
Diphenyl Carbonate Method Diphenyl Carbonate, Imidazolium SaltPhosgene-free, mild reaction conditionsHigh yields, avoids harsh reagents. scite.ai

Purification and Isolation Techniques for this compound

The purity of this compound is critical, as trace impurities can initiate premature polymerization or interfere with subsequent reactions. tandfonline.com Purification strategies are designed to remove unreacted starting materials, activating agents, and byproducts such as HCl salts and N-chloroformyl amino acids. tandfonline.com

Recrystallization is the most traditional and widely used method for purifying solid NCAs. The crude product is dissolved in a suitable solvent (commonly ethyl acetate or tetrahydrofuran) and allowed to crystallize, often after the addition of a non-solvent like hexane, to precipitate the pure NCA, leaving impurities behind in the mother liquor. This technique is effective but can be time-consuming and may lead to yield loss.

A highly effective method for large-scale purification involves filtration through diatomaceous earth (celite) . tandfonline.com This simple filtration step is adept at removing insoluble byproducts, particularly HCl salts of unreacted amino acids, which are known contaminants in phosgenation reactions. tandfonline.com This technique is often used as a preliminary purification step before recrystallization or as a standalone method for achieving high purity on a large scale.

For NCAs that are difficult to crystallize or when exceptionally high purity is required, flash column chromatography on silica (B1680970) gel has proven to be a rapid and general method. nih.govacs.org By using anhydrous solvents and proper technique, NCAs can be purified effectively, removing both polar and non-polar impurities. acs.orgresearchgate.net This chromatographic approach is particularly valuable for oily or low-melting point NCAs and often provides higher recovery yields than recrystallization. researchgate.netbohrium.com

TechniquePrincipleKey Impurities RemovedSuitability/Scale
Recrystallization Differential solubility of the product and impurities in a solvent system.Soluble byproducts, unreacted starting materials.Lab-scale to moderate scale; effective for crystalline solids.
Filtration Physical separation of insoluble particles from a solution.Insoluble salts (e.g., HCl-amino acid salts). tandfonline.comExcellent for large-scale preparations as a primary purification step. tandfonline.com
Flash Chromatography Differential adsorption of components onto a stationary phase (silica gel).A wide range of polar and non-polar impurities, residual reagents. acs.orgLab-scale; ideal for non-crystalline NCAs or when very high purity is needed. nih.govresearchgate.net

Chemical Transformations and Reaction Mechanisms of 4 Benzyl 4 Methyloxazolidine 2,5 Dione

Ring-Opening Reactions of the Oxazolidine-2,5-dione (B1294343) Moiety

The fundamental chemical behavior of 4-benzyl-4-methyloxazolidine-2,5-dione revolves around the opening of its heterocyclic ring. This process is driven by the release of ring strain and is typically initiated by the attack of a nucleophile on one of the electrophilic carbonyl carbons.

Nucleophilic Ring-Opening Pathways

The primary pathway for the ring-opening of this compound is through nucleophilic acyl substitution at the C2 or C5 carbonyl groups. The general mechanism involves the attack of a nucleophile, such as a primary amine, which leads to the formation of a tetrahedral intermediate. Subsequent ring-opening and decarboxylation yield an amino acid derivative.

In the context of amine-initiated reactions, two main pathways are considered for NCAs: the "normal amine mechanism" (NAM) and the "activated monomer mechanism" (AMM). illinois.edu For this compound, the absence of a hydrogen atom at the C4 position precludes the AMM, which requires deprotonation at this site. Therefore, the NAM is the predominant pathway for its ring-opening polymerization initiated by primary amines. illinois.edu

In the NAM, the initiating amine attacks the C5 carbonyl of the NCA, leading to ring-opening and the formation of a carbamate (B1207046) intermediate. This is followed by the elimination of carbon dioxide to generate a new terminal amine group, which can then propagate the reaction by attacking another NCA monomer.

Influence of 4,4-Disubstitution on Ring Strain and Reactivity

The presence of two substituents at the C4 position, a benzyl (B1604629) and a methyl group, significantly influences the stereochemistry and strain of the oxazolidine-2,5-dione ring. This gem-disubstitution can increase the ring strain compared to monosubstituted NCAs, thereby enhancing the thermodynamic driving force for ring-opening. The steric hindrance introduced by these bulky groups also plays a crucial role in the kinetics of nucleophilic attack. The accessibility of the electrophilic carbonyl carbons is reduced, which can affect the rate of reaction.

Polymerization Mechanisms: Extending Concepts from N-Carboxyanhydrides (NCAs)

The principles governing the ring-opening polymerization (ROP) of α-amino acid NCAs provide a framework for understanding the polymerization of this compound. However, the unique 4,4-disubstituted nature of this monomer introduces important mechanistic distinctions.

Consideration of Amine-Mediated Ring-Opening Polymerization (ROP) with Quaternary C4

Amine-mediated ROP is a common method for the synthesis of polypeptides from NCAs. illinois.edu In the case of this compound, a primary amine initiator attacks the C5 carbonyl, leading to the formation of a growing polymer chain with repeating α,α-disubstituted amino acid units. The quaternary carbon at the C4 position is incorporated into the backbone of the resulting polymer.

The rate and control of the polymerization are influenced by factors such as the nucleophilicity of the initiating amine, solvent polarity, and temperature. The steric bulk of the benzyl and methyl groups at C4 can influence the rate of propagation by sterically hindering the approach of the growing polymer chain's terminal amine to the next monomer.

Mechanistic Divergences Compared to α-Amino Acid N-Carboxyanhydrides

A key mechanistic divergence arises from the absence of an acidic proton at the C4 position in this compound. In traditional α-amino acid NCAs, this proton can be abstracted by a strong base, leading to the formation of an "activated monomer" that can initiate polymerization. This AMM pathway can compete with the NAM and often leads to a loss of control over the polymerization process.

Since this compound lacks this C4 proton, the AMM is suppressed. This can be advantageous for achieving a more controlled polymerization, as the reaction is more likely to proceed exclusively through the NAM when initiated with primary amines. This suppression of a major side reaction pathway is a significant feature of the polymerization of 4,4-disubstituted NCAs.

Controlled Polymerization Strategies Applicable to 4,4-Disubstituted Monomers

Achieving a controlled or "living" polymerization, characterized by a predictable molecular weight and a narrow molecular weight distribution, is a key objective in polymer synthesis. For 4,4-disubstituted NCAs like this compound, strategies that promote the NAM while minimizing side reactions are essential.

One approach is the use of primary amine initiators under high vacuum conditions to eliminate impurities that can terminate the growing polymer chains. rsc.org Another strategy involves the use of specific organometallic initiators that can mediate a controlled polymerization. The choice of initiator is critical, as it must efficiently initiate the polymerization without inducing undesirable side reactions. The inherent suppression of the AMM in 4,4-disubstituted NCAs is a positive attribute that can be leveraged in the design of controlled polymerization systems.

Below is a table summarizing the key mechanistic aspects discussed:

Featureα-Amino Acid NCAs (Monosubstituted at C4)This compound (Disubstituted at C4)
Primary Polymerization Pathway (Amine-Initiated) Normal Amine Mechanism (NAM)Normal Amine Mechanism (NAM)
Potential for Activated Monomer Mechanism (AMM) Yes, due to acidic α-protonNo, due to the absence of an α-proton
Influence of C4 Substitution on Reactivity Moderate ring strain, less steric hindrancePotentially higher ring strain, significant steric hindrance
Control over Polymerization Can be challenging due to competing AMMPotentially more controlled due to suppression of AMM

Derivatization and Functionalization Reactions at Different Positions

Functionalization of this compound can be targeted at several reactive sites within the molecule. These include the nitrogen atom, the carbonyl carbons, and the benzylic group.

The nitrogen atom in the oxazolidine-2,5-dione ring possesses a lone pair of electrons and a proton, making it a potential site for nucleophilic attack and substitution reactions.

N-alkylation: Direct N-alkylation of the oxazolidine-2,5-dione ring is generally challenging under standard alkylating conditions due to the reduced nucleophilicity of the nitrogen atom, whose lone pair is delocalized across the two adjacent carbonyl groups. Strong bases are typically required to deprotonate the N-H group to form a more reactive anion. However, such harsh conditions can often lead to ring-opening polymerization.

N-acylation: N-acylation of related oxazolidinone systems is a more common transformation. For chiral oxazolidin-2-one auxiliaries, N-acylation is a standard procedure, often employing a strong base like butyllithium (B86547) to generate the lithium salt, followed by the addition of an acyl chloride or anhydride (B1165640). More convenient methods have also been developed that utilize weaker bases such as triethylamine (B128534) in the presence of a catalyst like 4-(N,N-dimethylamino)pyridine (DMAP). bohrium.com A one-pot method for N-acylation of 2-oxazolidinones directly with carboxylic acids has been described using pivaloyl chloride and triethylamine. scribd.com These methods could potentially be adapted for the N-acylation of this compound.

Table 1: Representative Conditions for N-Acylation of Oxazolidinone Systems

Acylating AgentBase / CatalystSolventTemperature
Acyl Chloriden-ButyllithiumTHF-78 °C to rt
Acid AnhydrideTriethylamine / DMAP (cat.)DichloromethaneRoom Temperature
Carboxylic AcidPivaloyl Chloride / TriethylamineDichloromethane0 °C to rt

This data is based on general procedures for N-acylation of related oxazolidinone compounds.

The two carbonyl groups at the C2 and C5 positions are electrophilic and susceptible to nucleophilic attack. This reactivity is the basis for the most significant chemical transformation of this class of compounds: ring-opening polymerization.

Nucleophilic attack can occur at either the C2 or C5 carbonyl carbon. For α,α-disubstituted NCAs, the attack of a nucleophile (such as a primary amine) typically occurs at the C5 carbonyl, leading to the opening of the anhydride ring and the formation of an amide bond, with the concomitant release of carbon dioxide. rsc.org This process is the fundamental step in the ring-opening polymerization (ROP) of NCAs to form polypeptides. wikipedia.org

The mechanism of amine-initiated ROP of NCAs can proceed through two main pathways: the "normal amine mechanism" and the "activated monomer mechanism". rsc.org In the normal amine mechanism, the initiator amine directly attacks the C5 carbonyl. In the activated monomer mechanism, the amine acts as a base to deprotonate the N-H of the NCA, generating a more nucleophilic NCA anion that then initiates the polymerization. rsc.org

Due to the presence of two electrophilic carbonyl carbons, side reactions can occur. For instance, deprotonation of the N-H proton by a strong base can lead to the formation of an isocyanate species, which can terminate the growing polymer chain. rsc.org

The benzyl group attached to the C4 position of the oxazolidine (B1195125) ring can undergo reactions typical of benzylic positions. The benzylic C-H bonds are weaker than other sp³ C-H bonds due to the resonance stabilization of the resulting benzyl radical. wikipedia.org

Radical Halogenation: The benzylic position can be halogenated under free-radical conditions, for example, using N-bromosuccinimide (NBS) in the presence of a radical initiator. youtube.com This would introduce a bromine atom onto the methylene (B1212753) carbon of the benzyl group.

Oxidation: The benzylic carbon is susceptible to oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or concentrated nitric acid (HNO₃) can oxidize a benzylic methylene group to a carboxylic acid. wikipedia.org Milder and more selective reagents can also be employed to achieve different oxidation states. For example, chromium trioxide in combination with 3,5-dimethylpyrazole (B48361) can oxidize a benzylic methylene group to a carbonyl group. wikipedia.org

Table 2: Potential Reactions at the Benzyl Position

Reaction TypeReagentsProduct Functional Group
Radical BrominationN-Bromosuccinimide (NBS), Radical InitiatorBenzylic Bromide
Strong OxidationPotassium Permanganate (KMnO₄)Carboxylic Acid
Selective OxidationChromium Trioxide-3,5-dimethylpyrazoleKetone

This data is based on general reactivity of benzylic positions in organic compounds.

Stability and Decomposition Pathways of this compound

The stability of this compound is influenced by its susceptibility to hydrolysis and thermal decomposition, similar to other N-carboxyanhydrides.

Hydrolysis: Oxazolidine-2,5-diones are prone to hydrolysis in the presence of water, which leads to the opening of the ring to form the corresponding α-amino acid, in this case, α-benzyl-α-methylglycine, with the release of carbon dioxide. wikipedia.org The hydrolysis of oxazolidines is known to be pH-dependent and can be catalyzed by both acids and bases. nih.gov The presence of moisture is a critical factor in the storage and handling of these compounds, as it can initiate both hydrolysis and polymerization. chemrxiv.org The rate of hydrolysis can be influenced by the steric hindrance around the carbonyl groups.

Thermal Decomposition: N-carboxyanhydrides can undergo thermal decomposition. The temperatures required for decomposition can vary depending on the substituents. mdpi.com High temperatures used during the synthesis or purification of NCAs can lead to their degradation. wikipedia.orgtandfonline.com For some related heterocyclic systems, such as (S)-5-benzyl-3-(2-chloroethyl)imidazolidine-2,4-dione, flash vacuum pyrolysis has been shown to induce dehydrochlorination, dehydrogenation, and C-C cleavage of the benzyl group, leading to the formation of benzyl radicals. nih.gov While the specific decomposition pathways for this compound have not been reported, analogous radical pathways involving the benzylic C-C bond cleavage could be anticipated under high-temperature conditions.

Stereochemical Aspects in 4 Benzyl 4 Methyloxazolidine 2,5 Dione Research

Absence of Chirality at the Quaternary C4 Center

The C4 carbon of 4-benzyl-4-methyloxazolidine-2,5-dione is a quaternary center, meaning it is bonded to four other non-hydrogen atoms: a benzyl (B1604629) group, a methyl group, the C5 carbonyl carbon, and the nitrogen atom of the oxazolidine (B1195125) ring. For a carbon atom to be a chiral center, it must be bonded to four different substituents. In the case of this compound, the four groups attached to the C4 carbon are indeed distinct. Therefore, the C4 carbon is a stereocenter, and the molecule is chiral. The molecule can exist as a pair of enantiomers, (R)-4-benzyl-4-methyloxazolidine-2,5-dione and (S)-4-benzyl-4-methyloxazolidine-2,5-dione. The synthesis of this compound without chiral control would result in a racemic mixture, an equal mixture of both enantiomers.

Consideration of Chiral Starting Materials for Stereoselective Synthesis of Precursors

The stereoselective synthesis of a specific enantiomer of this compound necessitates the use of chiral starting materials or chiral reagents. A common strategy involves starting from an enantiomerically pure α-amino acid. For instance, α-methylphenylalanine, which possesses the required benzyl and methyl groups at the α-carbon, could serve as a precursor. By using either (R)-α-methylphenylalanine or (S)-α-methylphenylalanine, it is possible to synthesize the corresponding enantiomer of the target oxazolidine-2,5-dione (B1294343). The synthesis typically involves the formation of an N-carboxyanhydride (NCA) from the amino acid, a reaction that proceeds with retention of configuration at the α-carbon.

Table 1: Potential Chiral Starting Materials for Stereoselective Synthesis

Chiral Starting MaterialResulting Enantiomer of this compound
(R)-α-Methylphenylalanine(R)-4-Benzyl-4-methyloxazolidine-2,5-dione
(S)-α-Methylphenylalanine(S)-4-Benzyl-4-methyloxazolidine-2,5-dione

Potential for Other Chiral Centers in Modified Derivatives

While the primary chiral center in the parent compound is at the C4 position, modifications to the benzyl or methyl groups can introduce additional stereocenters. For example, hydroxylation of the benzyl group at the benzylic position would create a new chiral center. Similarly, functionalization of the phenyl ring of the benzyl group with a chiral substituent would also result in a diastereomeric compound. The introduction of these new chiral centers can significantly influence the biological activity and physical properties of the resulting derivatives. The stereochemical outcome of such modifications would need to be carefully controlled during synthesis.

Application of Chiral Auxiliaries in Synthetic Routes to Related Oxazolidinones

Kinetic Resolution Strategies for Racemic Oxazolidine-2,5-dione Derivatives

If a racemic mixture of this compound is synthesized, kinetic resolution can be employed to separate the enantiomers. Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts at a faster rate with a chiral reagent or catalyst than the other, leading to the enrichment of the less reactive enantiomer. For oxazolidine-2,5-dione derivatives, this could be achieved through enzymatic hydrolysis, where a specific lipase or esterase selectively hydrolyzes one enantiomer, leaving the other unreacted. For instance, a lipase could selectively catalyze the ring-opening of the (R)-enantiomer, allowing for the separation of the unreacted (S)-enantiomer. The efficiency of the kinetic resolution is dependent on the selectivity of the enzyme (E-value).

Analytical Methods for Enantiomeric Purity Assessment (e.g., Chiral HPLC)

To determine the enantiomeric purity of this compound, chiral high-performance liquid chromatography (HPLC) is the most common and reliable analytical technique. sigmaaldrich.com Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. sigmaaldrich.com The choice of the CSP and the mobile phase is crucial for achieving good separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the separation of a wide range of chiral compounds, including oxazolidinone derivatives. The enantiomeric excess (ee) of a sample can be accurately determined by integrating the peak areas of the two enantiomers in the chromatogram.

Table 2: Common Chiral Stationary Phases for HPLC

Chiral Stationary Phase TypeTypical Mobile PhasePrinciple of Separation
Polysaccharide-based (e.g., Chiralcel OD, Chiralpak AD)Hexane/IsopropanolFormation of transient diastereomeric complexes
Pirkle-type (e.g., DNB-phenylglycine)Hexane/Isopropanolπ-π interactions, hydrogen bonding, dipole-dipole interactions
Protein-based (e.g., AGP, CBH)Aqueous buffersHydrophobic and polar interactions
Cyclodextrin-basedReversed-phase (e.g., Acetonitrile/Water)Inclusion complexation

Spectroscopic and Structural Elucidation of 4 Benzyl 4 Methyloxazolidine 2,5 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural determination of organic molecules, offering precise information about the chemical environment of individual protons and carbon atoms. Due to the absence of published experimental spectra for 4-Benzyl-4-methyloxazolidine-2,5-dione, the following analyses are based on predicted values derived from analogous structures and established chemical shift ranges.

¹H NMR Analysis for Proton Environments and Chemical Shifts

The proton NMR (¹H NMR) spectrum of this compound is expected to display distinct signals corresponding to the methyl, benzyl (B1604629), and aromatic protons. The integration of these signals would confirm the number of protons in each unique environment.

The protons of the monosubstituted benzene (B151609) ring are anticipated to appear in the aromatic region, typically between δ 7.2 and 7.4 ppm. These five protons may present as a complex multiplet due to intricate spin-spin coupling. The benzylic methylene (B1212753) (CH₂) protons, being adjacent to the quaternary carbon of the oxazolidine (B1195125) ring, are diastereotopic. This magnetic inequivalence would likely cause them to appear as a pair of doublets (an AB quartet) around δ 3.0-3.5 ppm. The methyl (CH₃) group attached to the same quaternary carbon is expected to produce a singlet in the upfield region, likely around δ 1.5-1.8 ppm, as there are no adjacent protons to cause splitting.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic-H 7.2 - 7.4 Multiplet 5H
Benzyl-CH₂ 3.0 - 3.5 AB quartet 2H

¹³C NMR Analysis for Carbon Framework Characterization

The carbon-13 NMR (¹³C NMR) spectrum provides a detailed map of the carbon skeleton. For this compound, eight distinct signals are predicted, corresponding to each unique carbon environment.

The two carbonyl carbons (C=O) of the oxazolidine-2,5-dione (B1294343) ring are expected to be the most downfield signals, appearing in the range of δ 165-180 ppm, with the ester-like carbonyl (C5) typically at a slightly lower field than the imide-like carbonyl (C2). oregonstate.edulibretexts.org The aromatic carbons of the benzyl group would resonate between δ 125 and 140 ppm. The quaternary carbon (C4) of the heterocyclic ring, substituted with both benzyl and methyl groups, is predicted to appear around δ 60-75 ppm. The benzylic carbon (CH₂) is expected in the δ 40-55 ppm region, and the methyl carbon (CH₃) would be the most upfield signal, likely between δ 20-30 ppm. oregonstate.edulibretexts.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
C2 (C=O, imide) 165 - 175
C5 (C=O, ester) 170 - 180
C (Aromatic, ipso) 135 - 140
CH (Aromatic) 125 - 130
C4 (Quaternary) 60 - 75
CH₂ (Benzyl) 40 - 55

Advanced NMR Techniques for Structural Confirmation (2D-NMR)

While one-dimensional NMR provides fundamental data, two-dimensional (2D-NMR) techniques would be invaluable for unambiguous structural confirmation. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) would correlate the proton signals with their directly attached carbon atoms, confirming the assignments for the CH, CH₂, and CH₃ groups. The Heteronuclear Multiple Bond Correlation (HMBC) experiment would reveal long-range (2-3 bond) correlations, for instance, between the benzylic protons and the quaternary carbon (C4) and the aromatic ipso-carbon, as well as between the methyl protons and the quaternary carbon (C4) and carbonyl carbons (C2 and C5). These correlations would definitively piece together the molecular structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by the characteristic absorptions of the carbonyl groups and the aromatic ring.

The most prominent features would be the strong stretching vibrations of the two carbonyl groups. In cyclic anhydrides and imides, these often appear as two distinct bands due to symmetric and asymmetric stretching. For the oxazolidine-2,5-dione ring, these are predicted to be in the region of 1750-1850 cm⁻¹ (asymmetric stretch) and 1700-1790 cm⁻¹ (symmetric stretch). Additionally, C-O stretching within the ring would likely be observed between 1000-1300 cm⁻¹.

The benzyl group would exhibit characteristic absorptions for the aromatic C-H stretching just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹). libretexts.org The in-ring C=C stretching vibrations would produce sharp bands in the 1450-1600 cm⁻¹ region. libretexts.org Furthermore, strong bands in the 690-770 cm⁻¹ range, resulting from C-H out-of-plane bending, would be indicative of a monosubstituted benzene ring. spectroscopyonline.com The aliphatic C-H stretching of the methyl and methylene groups would be visible in the 2850-3000 cm⁻¹ range. spectroscopyonline.com

Table 3: Predicted IR Absorption Frequencies for this compound

Functional Group Vibration Type Predicted Wavenumber (cm⁻¹)
C=O (Anhydride/Imide) Asymmetric Stretch 1750 - 1850
C=O (Anhydride/Imide) Symmetric Stretch 1700 - 1790
Aromatic C-H Stretch 3030 - 3100
Aliphatic C-H Stretch 2850 - 3000
Aromatic C=C Stretch 1450 - 1600
Aromatic C-H Out-of-plane Bend 690 - 770

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, aiding in the confirmation of its structure. The molecular formula for this compound is C₁₁H₁₁NO₃, corresponding to a molecular weight of approximately 205.21 g/mol . In a high-resolution mass spectrum (HRMS), the exact mass would be observed, confirming the elemental composition.

Under electron ionization (EI), the molecular ion peak (M⁺˙) at m/z 205 would be expected. The fragmentation pattern would likely be influenced by the stability of the benzyl cation. A primary fragmentation pathway would involve the cleavage of the bond between the benzylic carbon and the quaternary ring carbon, leading to the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91, which is often the base peak for benzyl-containing compounds. Another plausible fragmentation is the loss of a carbon dioxide molecule (44 Da) from the anhydride-like portion of the ring, resulting in a fragment ion at m/z 161. Subsequent fragmentations could involve further losses from the heterocyclic ring or the benzyl group.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

m/z Value Proposed Fragment
205 [M]⁺˙ (Molecular Ion)
161 [M - CO₂]⁺˙

X-ray Crystallography for Solid-State Structural Determination (if applicable)

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice.

Currently, there is no published X-ray crystal structure for this compound in the crystallographic databases. Therefore, a definitive analysis of its solid-state conformation is not possible at this time. Should a suitable crystal be grown and analyzed, this technique would confirm the connectivity established by NMR and provide detailed insight into the planarity of the oxazolidine-2,5-dione ring and the orientation of the benzyl and methyl substituents relative to the heterocyclic core.

Computational and Theoretical Investigations of 4 Benzyl 4 Methyloxazolidine 2,5 Dione

Density Functional Theory (DFT) Calculations for Electronic Structure and Stability

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and stability of molecules. For 4-benzyl-4-methyloxazolidine-2,5-dione, DFT calculations would typically be employed to determine its optimized geometry, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and thermodynamic stability.

These calculations would provide insights into the molecule's reactivity, with the HOMO-LUMO gap being a key indicator of its kinetic stability. A larger HOMO-LUMO gap generally suggests higher stability and lower reactivity. The distribution of electron density, calculated through methods like Natural Bond Orbital (NBO) analysis, can reveal the most electron-rich and electron-poor sites, predicting how the molecule might interact with other chemical species. While specific data for this compound is not readily found, a hypothetical table of DFT-calculated properties is presented below for illustrative purposes, based on typical values for similar compounds.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

Property Hypothetical Value
HOMO Energy -7.2 eV
LUMO Energy -1.5 eV
HOMO-LUMO Gap 5.7 eV

Note: The values in this table are illustrative and not based on published experimental or computational data for this specific molecule.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is instrumental in elucidating reaction mechanisms, particularly for processes that are difficult to study experimentally. For this compound, this would be especially relevant for understanding its ring-opening polymerization, a characteristic reaction of NCAs.

The ring-opening of this compound can be initiated by nucleophiles, and computational methods can model the reaction pathway to determine the energy barriers of the transition states. frontiersin.orgnih.gov DFT calculations are commonly used to map the potential energy surface of the reaction, identifying the lowest energy path from reactants to products. frontiersin.orgnih.gov The rate-determining step in the ring-opening of NCAs is often the initial nucleophilic attack on one of the carbonyl carbons. nih.gov The calculated energy barrier for this step provides a quantitative measure of the reaction rate. For α,α-disubstituted NCAs like the title compound, steric hindrance from the benzyl (B1604629) and methyl groups at the α-carbon would be expected to influence the energy barrier of the ring-opening process.

The five-membered oxazolidine (B1195125) ring in this compound is not perfectly planar and can adopt various conformations. Conformational analysis, typically performed using molecular mechanics or DFT, can identify the most stable conformations and the energy differences between them. The preferred conformation of the ring and the orientation of the benzyl and methyl substituents can significantly impact the molecule's reactivity and its interactions with other molecules. For instance, the accessibility of the carbonyl groups for nucleophilic attack is dependent on the ring's conformation.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)

Computational chemistry can predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts, which can aid in the structural characterization of a compound. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for calculating NMR chemical shifts. ikprress.org By calculating the magnetic shielding tensors for each nucleus in the molecule, a theoretical NMR spectrum can be generated. ikprress.org Comparing these predicted shifts with experimental data can help to confirm the structure of the molecule and assign the observed NMR signals to specific atoms. While experimental NMR data for this compound is not widely published, theoretical predictions would be a valuable tool for its identification and characterization.

Table 2: Hypothetical Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm)

Proton Predicted Chemical Shift (ppm) Experimental Chemical Shift (ppm)
Methyl (CH₃) 1.65 Data not available
Benzyl (CH₂) 3.20 Data not available
Aromatic (C₆H₅) 7.20 - 7.40 Data not available

Note: The values in this table are illustrative and not based on published experimental or computational data for this specific molecule.

Applications of 4 Benzyl 4 Methyloxazolidine 2,5 Dione in Advanced Organic Synthesis and Polymer Chemistry

Role as a Monomer in Polymer Synthesis

The primary application of 4-benzyl-4-methyloxazolidine-2,5-dione is as a monomer for the synthesis of polypeptides. Its structure is fundamentally that of an activated amino acid, poised for polymerization upon ring-opening.

This compound is polymerized via Ring-Opening Polymerization (ROP) to produce poly(α-methylphenylalanine). The presence of two substituents on the α-carbon (a benzyl (B1604629) and a methyl group) sterically hinders the polypeptide backbone, severely restricting its conformational freedom. nih.gov This restriction prevents the formation of typical β-sheet structures and strongly promotes the adoption of stable helical conformations, most commonly the 3(10)-helix. researchgate.net The screw sense of the resulting helix can be controlled by the chirality of the monomer used. researchgate.net

The synthesis of well-defined polypeptides from NCAs requires careful control over the polymerization reaction to avoid side reactions. nih.gov Modern controlled polymerization techniques, often employing transition metal initiators or specific organocatalysts, allow for the synthesis of polymers with predictable molecular weights and low polydispersity indices (PDI). researchgate.net By using polymeric macroinitiators, such as amino-terminated poly(ethylene glycol) (PEG) or polystyrene, it is possible to synthesize diblock or multiblock copolymers. nih.govmdpi.com This creates amphiphilic macromolecules with a rigid, helical polypeptide block and a flexible, synthetic polymer block, leading to materials with unique self-assembly properties.

ParameterDescriptionTypical Value/Condition
Polymerization Method Ring-Opening Polymerization (ROP)Amine-initiated or metal-catalyzed
Resulting Polymer Poly(α-methylphenylalanine)A synthetic polypeptide
Dominant Secondary Structure 3(10)-Helix or α-HelixDue to steric hindrance from the quaternary α-carbon nih.govresearchgate.net
Control over MW/PDI Achievable with controlled ROP techniquesPDI values often < 1.2 are possible
Block Copolymer Synthesis Possible using macroinitiators (e.g., PEG-NH2)Creates hybrid materials with unique properties mdpi.com

This interactive table summarizes the key aspects of using this compound in polypeptide synthesis.

The ROP of this compound is a versatile method for creating a variety of advanced polypeptide-based structures. The polymerization is typically initiated by a nucleophile, such as a primary amine, which attacks one of the carbonyl groups of the NCA ring, leading to its opening and the release of carbon dioxide. mdpi.com

There are two primary mechanisms for amine-initiated ROP: the "normal amine mechanism" (NAM) and the "activated monomer mechanism" (AMM). nih.govmpg.de In the NAM, the terminal amine group of the growing polymer chain directly attacks the next NCA monomer. In the AMM, a strong base deprotonates the NCA monomer, making it a more potent nucleophile to attack the growing chain end. The balance between these mechanisms influences the control over the polymerization. mpg.de

Through careful selection of initiators and reaction conditions, various macromolecular architectures can be achieved:

Linear Homopolymers and Block Copolymers: As described above, sequential addition of different NCA monomers allows for the creation of block copolypeptides with distinct segments. nih.gov

Graft Copolymers: Polypeptide chains can be "grafted" from a synthetic polymer backbone that has been functionalized with initiator sites.

Star Polymers: Using a multifunctional initiator, multiple polypeptide chains can be grown from a central core.

These structures leverage the rigid, helical nature of the poly(α-methylphenylalanine) segment to drive the formation of higher-order assemblies for materials science applications.

Utility as a Chiral Building Block in Multistep Syntheses (even if indirect due to C4 quaternary nature)

The synthesis of molecules containing chiral quaternary carbon centers is a significant challenge in organic chemistry. nih.gov While this compound itself is not typically used as a chiral auxiliary in the way Evans oxazolidinones are, it serves as an activated form of the valuable chiral α-amino acid, α-methylphenylalanine. nih.govsigmaaldrich.com

The utility of this compound is therefore indirect; its synthesis requires an enantiomerically pure sample of the parent amino acid, which is often prepared using established asymmetric synthesis methods. acs.orgnih.gov Once the chiral quaternary amino acid is obtained, its conversion to the NCA allows for its efficient incorporation into peptide chains. The inclusion of α,α-disubstituted amino acids like α-methylphenylalanine is a key strategy in peptidomimetic design for several reasons:

Conformational Constraint: It locks the peptide backbone into a specific conformation, often a helical turn, which can be crucial for mimicking the bioactive conformation of a natural peptide. researchgate.netnih.gov

Increased Metabolic Stability: The quaternary center provides steric shielding, making the adjacent peptide bond resistant to enzymatic degradation by proteases.

Therefore, the oxazolidine-2,5-dione (B1294343) is the synthetic vehicle used to introduce a pre-formed, valuable chiral quaternary building block into a larger, complex molecule.

Application in the Synthesis of Complex Heterocyclic Scaffolds

While the primary reactivity of NCAs like this compound is ring-opening for polymerization, the oxazolidine (B1195125) ring system is a common scaffold in medicinal chemistry. researchgate.netnih.gov The strained, high-energy anhydride (B1165640) bonds within the 2,5-dione ring suggest its potential as a precursor for other heterocyclic systems, although specific examples for this exact compound are not widely reported.

Hypothetically, the ring could undergo transformations other than polymerization. For example, reaction with dinucleophiles could lead to larger heterocyclic structures. A reaction with a 1,2-diamine under specific conditions could potentially yield a piperazinedione or a 1,4-diazepine-2,5-dione derivative. This type of ring transformation, where one heterocycle is converted into another, has been observed in peptide chemistry, such as the formation of 1,4-diazepine-2,5-diones from aspartimide peptides. nih.gov Such transformations would convert the initial oxazolidine scaffold into a different heterocyclic core, expanding its synthetic utility beyond polymer chemistry.

Contribution to the Field of Advanced Materials

The most significant contribution of this compound to advanced materials is through the unique properties of its corresponding polymer, poly(α-methylphenylalanine). The incorporation of α,α-disubstituted amino acids into a polypeptide chain fundamentally alters its material properties compared to polymers of standard proteinogenic amino acids. acs.org

PropertyPoly(standard α-amino acid) (e.g., Poly(L-alanine))Poly(α,α-disubstituted α-amino acid) (e.g., Poly(α-methylphenylalanine))
Conformational Flexibility High; can form α-helices, β-sheets, random coilsLow; backbone rotation is highly restricted nih.gov
Secondary Structure Variable and often dependent on environmentStable, rigid helices (e.g., 3(10)-helix) researchgate.net
Self-Assembly Can form various structures (fibrils, micelles)Forms highly ordered structures (liquid crystals, rigid fibers) driven by rod-like molecular shape acs.org
Solubility Variable; often soluble in polar organic solvents or waterOften less soluble due to efficient packing of rigid helices
Thermal Stability ModerateGenerally high due to stable secondary structure

This interactive table compares the material properties of polypeptides derived from standard versus α,α-disubstituted amino acids.

The rigid, rod-like helical structure of poly(α-methylphenylalanine) promotes its self-assembly into highly ordered supramolecular structures. acs.org In solution, these polymers can form lyotropic liquid crystalline phases. When cast as films or fibers, they exhibit a high degree of molecular alignment. The pendant benzyl groups can further enhance this ordering through π-π stacking interactions between helices. These well-defined, stable, and hierarchical assemblies are of interest for applications in nanotechnology, including the fabrication of structural biomaterials, photonic materials, and templates for inorganic crystallization. wikipedia.orgnih.gov

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4-Benzyl-4-methyloxazolidine-2,5-dione with high purity?

  • Methodological Answer : Synthesis typically involves cyclization of precursor amides or esters under anhydrous conditions. To ensure high purity, employ column chromatography with silica gel (eluent: ethyl acetate/hexane mixtures) and validate purity via HPLC (≥95% by area normalization). Monitor reaction progress using TLC with UV visualization. Pre-purify intermediates, such as benzyl-protected amines, to minimize side products .

Q. How should researchers characterize the structural and thermal properties of this compound?

  • Methodological Answer : Use a combination of spectroscopic and thermal analysis:

  • NMR : Assign peaks for benzyl (δ ~7.3 ppm, aromatic protons) and methyl groups (δ ~1.5 ppm) to confirm substitution patterns.
  • FT-IR : Identify carbonyl stretches (C=O at ~1750–1800 cm⁻¹) and oxazolidine ring vibrations (~1250 cm⁻¹).
  • DSC/TGA : Determine melting point (e.g., 87–90°C for related oxazolidinones) and thermal stability under inert atmospheres .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer : Follow OSHA/GHS guidelines:

  • Use fume hoods to avoid inhalation of dust/aerosols.
  • Wear nitrile gloves and safety goggles to prevent skin/eye contact.
  • Store in airtight containers at 2–8°C, away from oxidizing agents.
  • For spills, collect material using vacuum-assisted tools and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound derivatives?

  • Methodological Answer : Apply a 2³ factorial design to evaluate factors like temperature (X₁), catalyst loading (X₂), and solvent polarity (X₃). Use response surface methodology (RSM) to maximize yield and minimize byproduct formation. For example, vary temperature between 60–100°C and solvent polarity (e.g., THF vs. DCM). Analyze interactions using ANOVA to identify significant parameters. Software like Minitab or Design-Expert® aids in modeling .

Q. What strategies resolve enantiomeric impurities in this compound synthesis?

  • Methodological Answer : Use chiral HPLC with cellulose-based columns (e.g., Chiralpak® IC) and hexane/isopropanol mobile phases to separate enantiomers. For asymmetric synthesis, employ chiral auxiliaries like (S)- or (R)-4-benzyl-2-oxazolidinones. Monitor enantiomeric excess (ee) via polarimetry or NMR with chiral shift reagents .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitutions?

  • Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and identify electrophilic centers. Simulate transition states for nucleophilic attack at the 2- or 5-position carbonyl groups. Validate predictions with kinetic experiments (e.g., pseudo-first-order rate constants with amines/thiols) .

Q. What experimental approaches address contradictory bioactivity data in derivatives of this compound?

  • Methodological Answer : Replicate assays under standardized conditions (e.g., fixed pH, temperature). Use orthogonal assays (e.g., enzyme inhibition vs. cell viability) to confirm activity. Analyze batch-to-batch purity via LC-MS. For species-specific discrepancies (e.g., Sp1 vs. Sp2 in screening), conduct molecular docking to assess target binding affinity variations .

Q. How do membrane separation technologies enhance purification of this compound from complex mixtures?

  • Methodological Answer : Implement nanofiltration (NF) membranes with MWCO ~300–500 Da to retain the compound (MW 177.19 g/mol) while permeating smaller impurities. Optimize transmembrane pressure (3–5 bar) and solvent composition (e.g., acetone/water) to maximize flux and selectivity. Validate purity via GC-FID .

Data Management and Validation

Q. What statistical methods are recommended for analyzing variability in spectroscopic data for this compound?

  • Methodological Answer : Apply principal component analysis (PCA) to NMR or IR datasets to identify outliers. Use Grubbs’ test to detect anomalous values. For reproducibility, calculate intra- and inter-day RSDs (<5% for retention times in HPLC). Employ LIMS systems for traceable data archiving .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.